molecular formula C10H11N3O4S B2938691 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 2034339-21-2

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2938691
CAS No.: 2034339-21-2
M. Wt: 269.28
InChI Key: UNDHQDUNWTZFKV-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features both oxazolidinone and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another approach is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone or thiazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially saturated rings.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is similar to the mechanism of action of other oxazolidinone-based antibacterial agents . The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of both oxazolidinone and thiazole rings, which may confer additional biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-6-8(18-5-12-6)9(15)11-2-3-13-7(14)4-17-10(13)16/h5H,2-4H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDHQDUNWTZFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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